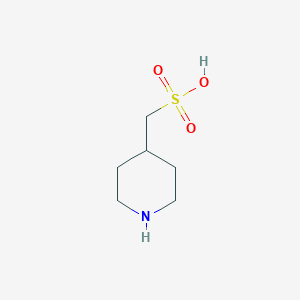

Piperidin-4-ylmethanesulfonic acid

Description

Properties

IUPAC Name |

piperidin-4-ylmethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c8-11(9,10)5-6-1-3-7-4-2-6/h6-7H,1-5H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKLZWPYTYFHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-4-ylmethanesulfonic acid typically involves the reaction of piperidine with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-ylmethanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of sulfonamide derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Piperidin-4-ylmethanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of piperidin-4-ylmethanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Piperidine: A basic six-membered heterocyclic amine.

Piperidinone: A ketone derivative of piperidine.

Piperidine-4-carboxylic acid: A carboxylic acid derivative of piperidine.

Comparison: Piperidin-4-ylmethanesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. The sulfonic acid group enhances the compound’s solubility in water and its ability to form strong hydrogen bonds, making it a valuable intermediate in various chemical and pharmaceutical applications .

Biological Activity

Piperidin-4-ylmethanesulfonic acid (PMSA) is a compound with notable biological activities that have garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemistry. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic applications.

PMSA is a piperidine derivative characterized by a sulfonic acid group attached to a piperidine ring. Its chemical structure allows for various modifications and reactions, making it a versatile building block in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, facilitating the development of new derivatives with enhanced biological properties.

The biological activity of PMSA is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its mechanism of action includes:

- Enzyme Inhibition : PMSA can inhibit enzyme activity by binding to the active or allosteric sites, preventing substrate binding and catalysis. This property has been explored in studies focusing on acetylcholinesterase (AChE) inhibition and urease inhibition .

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that are critical for maintaining physiological functions.

Antimicrobial Activity

Research has demonstrated that PMSA exhibits significant antimicrobial properties. In studies evaluating its antibacterial effects, PMSA showed moderate to strong activity against several bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

| Pseudomonas aeruginosa | Weak |

These findings suggest that PMSA could be a candidate for developing new antimicrobial agents .

Enzyme Inhibition

PMSA has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown strong inhibitory activity against urease, with some derivatives demonstrating IC50 values as low as 2.14 ± 0.003 µM. This activity is particularly relevant in the context of treating infections caused by urease-producing bacteria .

Anticancer Potential

The compound's derivatives have been investigated for their anticancer properties. Some studies indicate that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The sulfonic acid moiety enhances the pharmacological profile of these compounds, potentially leading to new cancer therapies .

Case Studies and Research Findings

- Antibacterial Study : A study synthesized several piperidine derivatives including PMSA and assessed their antibacterial activity against multiple strains. The results indicated that compounds derived from PMSA had significant effects on bacterial growth inhibition, particularly against Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition Study : Research focusing on PMSA's ability to inhibit AChE demonstrated promising results, indicating potential applications in treating neurodegenerative diseases like Alzheimer's by enhancing cholinergic transmission .

- Pharmacological Evaluation : A comprehensive evaluation of PMSA derivatives showed varying levels of activity against cancer cell lines, suggesting that structural modifications could lead to compounds with improved efficacy and selectivity in targeting cancer cells .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to verify the purity of Piperidin-4-ylmethanesulfonic acid?

- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used for purity analysis. For example, a buffer solution containing sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid can be paired with methanol (65:35 ratio) as the mobile phase. This setup improves chromatographic resolution for sulfonamide derivatives . Additional validation via nuclear magnetic resonance (NMR) or mass spectrometry (MS) is advised to confirm structural integrity.

Q. How can researchers synthesize this compound derivatives?

- Methodological Answer : A common approach involves sulfonylation of the piperidine core. For structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride), reacting piperidine with a sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) in dichloromethane and triethylamine as a base yields the sulfonamide product. Purification via recrystallization or column chromatography is critical to isolate high-purity fractions .

Q. What safety precautions are necessary when handling piperidine derivatives?

- Methodological Answer : Piperidine derivatives often require handling in fume hoods with nitrile gloves and lab coats due to skin/eye irritation risks (GHS H315, H319). For example, 4-oxopiperidine (a related compound) mandates immediate rinsing with water for 15+ minutes upon eye exposure and medical consultation . Storage in airtight containers under inert atmospheres minimizes degradation.

Advanced Research Questions

Q. How can contradictory solubility data for this compound in literature be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity or pH variations. Systematic solubility studies using standardized buffers (e.g., phosphate-buffered saline at pH 7.4 vs. acidic/basic conditions) and techniques like dynamic light scattering (DLS) can clarify phase behavior. Cross-referencing with databases like NIST Webbook ensures consistency with reported physicochemical properties .

Q. What strategies optimize the synthetic yield of this compound in scaled reactions?

- Methodological Answer : Reaction optimization via Design of Experiments (DoE) is recommended. Key variables include molar ratios (piperidine:sulfonyl chloride), solvent selection (e.g., dichloromethane vs. THF), and catalyst/base concentration. For industrial-scale production, batch reactors with controlled temperature (±2°C) and inert gas purging improve reproducibility .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models can simulate interactions with target proteins (e.g., enzymes or receptors). Validating predictions with in vitro assays (e.g., enzyme inhibition studies) bridges computational and experimental results. PubChem’s canonical SMILES and InChIKey data enable accurate model parameterization .

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and stoichiometric control to minimize byproducts .

- Analysis : Combine orthogonal techniques (HPLC, NMR, MS) for robust characterization .

- Safety : Adopt GHS-compliant labeling and emergency protocols for lab handling .

For experimental design, apply frameworks like PICO (defining Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.